molecular formula C15H14O2 B189305 2-Hydroxy-1,2-diphenylpropan-1-one CAS No. 5623-26-7

2-Hydroxy-1,2-diphenylpropan-1-one

Cat. No.: B189305
CAS No.: 5623-26-7
M. Wt: 226.27 g/mol
InChI Key: DIVXVZXROTWKIH-UHFFFAOYSA-N
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Description

2-Hydroxy-1,2-diphenylpropan-1-one is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . It is a hydroxy ketone, characterized by the presence of both hydroxyl and carbonyl functional groups. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1,2-diphenylpropan-1-one typically involves the reaction of benzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, through an aldol condensation reaction . The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Ethanol or methanol.

    Catalyst: Sodium hydroxide or potassium hydroxide.

The reaction proceeds through the formation of an intermediate, which upon dehydration, yields the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1,2-diphenylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-1,2-diphenylpropan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-1,2-diphenylpropan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and interactions with other molecules. For instance, in catalytic hydrogenation reactions, the compound undergoes reduction to form 2-hydroxy-1,3-diphenylpropan-1-one . The specific pathways and targets depend on the context of its application, such as its use in biological systems or chemical reactions.

Comparison with Similar Compounds

2-Hydroxy-1,2-diphenylpropan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical properties and reactivity patterns .

Properties

IUPAC Name

2-hydroxy-1,2-diphenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-15(17,13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVXVZXROTWKIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20322650
Record name 2-hydroxy-1,2-diphenyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5623-26-7
Record name 2-Hydroxy-1,2-diphenyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5623-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 401759
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005623267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS003171508
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401759
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydroxy-1,2-diphenyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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